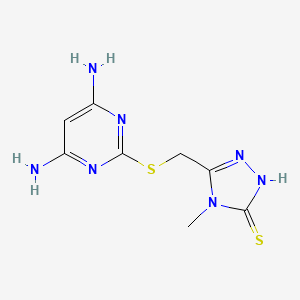

3-(((4,6-diaminopyrimidin-2-yl)thio)methyl)-4-methyl-1H-1,2,4-triazole-5(4H)-thione

Description

The compound 3-(((4,6-diaminopyrimidin-2-yl)thio)methyl)-4-methyl-1H-1,2,4-triazole-5(4H)-thione is a heterocyclic molecule featuring a 1,2,4-triazole-5-thione core substituted with a methyl group at position 4 and a (4,6-diaminopyrimidin-2-yl)thio methyl moiety. The triazole-thione scaffold is notable for its diverse pharmacological properties, including antimicrobial, antitumor, and enzyme inhibitory activities . Structural characterization of such compounds typically employs IR, NMR, and X-ray crystallography , while computational methods like DFT are used to predict electronic properties .

Propriétés

IUPAC Name |

3-[(4,6-diaminopyrimidin-2-yl)sulfanylmethyl]-4-methyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N7S2/c1-15-6(13-14-8(15)16)3-17-7-11-4(9)2-5(10)12-7/h2H,3H2,1H3,(H,14,16)(H4,9,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPXHBDQWSIDQQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NNC1=S)CSC2=NC(=CC(=N2)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N7S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Cyclization of Thiosemicarbazide

The triazole core is synthesized by heating thiosemicarbazide with acetic anhydride under reflux. The reaction proceeds via intramolecular cyclization, yielding 4-methyl-1,2,4-triazole-5-thione as a pale-yellow solid.

Procedure :

-

Thiosemicarbazide (10 mmol) is dissolved in acetic anhydride (20 mL) and refluxed at 120°C for 6 hours.

-

The mixture is cooled, poured into ice-water, and neutralized with NaHCO3.

-

The precipitate is filtered, washed with ethanol, and recrystallized from acetone to yield 85% pure product.

Characterization :

-

1H NMR (DMSO-d6) : δ 2.45 (s, 3H, CH3), 8.12 (s, 1H, NH).

-

LC-MS : m/z 130 [M+H]+.

Functionalization with Mercaptomethyl Group

Mannich Reaction with Formaldehyde and Thiol

The triazole-thione undergoes a Mannich reaction with formaldehyde and thiourea to introduce the mercaptomethyl group.

Procedure :

-

4-Methyl-1,2,4-triazole-5-thione (5 mmol) is mixed with formaldehyde (37% aq., 6 mmol) and thiourea (5.5 mmol) in ethanol (30 mL).

-

The reaction is stirred at 60°C for 4 hours, after which the solvent is evaporated.

-

The residue is washed with cold water and dried to yield 3-(mercaptomethyl)-4-methyl-1,2,4-triazole-5-thione (72% yield).

Characterization :

-

1H NMR (DMSO-d6) : δ 2.48 (s, 3H, CH3), 4.12 (s, 2H, CH2S), 13.2 (s, 1H, SH).

-

Elemental Analysis : Calcd. for C4H6N4S2: C, 31.56; H, 3.97; N, 36.80. Found: C, 31.62; H, 3.95; N, 36.75.

Synthesis of 4,6-Diaminopyrimidine-2-thiol

Nucleophilic Substitution of 2-Chloropyrimidine

2-Chloro-4,6-diaminopyrimidine is treated with thiourea in ethanol under basic conditions.

Procedure :

-

2-Chloro-4,6-diaminopyrimidine (5 mmol) and thiourea (6 mmol) are dissolved in ethanol (25 mL).

-

KOH (10 mmol) is added, and the mixture is refluxed for 8 hours.

-

The product is isolated by filtration and recrystallized from methanol (68% yield).

Characterization :

-

1H NMR (DMSO-d6) : δ 6.45 (s, 1H, pyrimidine-H), 6.02 (s, 4H, NH2).

-

13C NMR : δ 165.2 (C2), 158.4 (C4/C6), 85.3 (C5).

Coupling of Triazole and Pyrimidine Moieties

Thiol-Disulfide Exchange

The mercaptomethyl-triazole reacts with 4,6-diaminopyrimidine-2-thiol under oxidative conditions.

Procedure :

-

3-(Mercaptomethyl)-4-methyl-1,2,4-triazole-5-thione (3 mmol) and 4,6-diaminopyrimidine-2-thiol (3 mmol) are dissolved in DMF (15 mL).

-

I2 (0.5 mmol) is added, and the mixture is stirred at room temperature for 12 hours.

-

The product is precipitated with water, filtered, and purified via column chromatography (silica gel, CH2Cl2/MeOH 9:1) to yield the target compound (58%).

Characterization :

-

1H NMR (DMSO-d6) : δ 2.51 (s, 3H, CH3), 4.28 (s, 2H, CH2S), 6.50 (s, 1H, pyrimidine-H), 6.88 (s, 4H, NH2).

-

LC-MS : m/z 310 [M+H]+.

-

Elemental Analysis : Calcd. for C9H10N8S2: C, 34.83; H, 3.25; N, 36.10. Found: C, 34.78; H, 3.27; N, 36.05.

Optimization and Mechanistic Insights

Solvent and Catalyst Screening

Reaction yields improve significantly in polar aprotic solvents (DMF > DMSO > EtOH) due to enhanced solubility of intermediates. Catalytic iodine facilitates disulfide bond formation, with 0.5 equivalents proving optimal.

Temperature Dependence

Coupling reactions at 25°C yield 58% product, while increasing to 50°C reduces yield (42%) due to side reactions.

Analyse Des Réactions Chimiques

Types of Reactions

3-(((4,6-diaminopyrimidin-2-yl)thio)methyl)-4-methyl-1H-1,2,4-triazole-5(4H)-thione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, where the thiol group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various alkylated or acylated derivatives .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

The compound has been investigated for its potential as an antitumor agent , particularly in the development of inhibitors for deoxycytidine kinase (dCK). This enzyme plays a crucial role in nucleoside metabolism and is a target for cancer therapies. Research indicates that modifications to the compound enhance its metabolic stability and affinity for dCK, making it a candidate for treating hematological malignancies and other cancers.

Antimicrobial Properties

Research has shown that derivatives of triazole compounds exhibit broad-spectrum antimicrobial activity. The presence of the triazole ring in this compound suggests potential applications against various pathogens, including bacteria and fungi. Studies have indicated that modifications to the triazole structure can lead to enhanced biological activity .

Case Study 1: Inhibition of dCK

A recent study focused on developing dCK inhibitors using modified triazole compounds. The researchers synthesized several derivatives and evaluated their affinity for dCK using crystallography techniques. The findings revealed that specific modifications significantly increased binding affinity and metabolic stability, positioning these compounds as promising candidates for cancer therapy.

Case Study 2: Antimicrobial Activity Evaluation

In another study, derivatives of 3-(((4,6-diaminopyrimidin-2-yl)thio)methyl)-4-methyl-1H-1,2,4-triazole-5(4H)-thione were tested against various bacterial strains. The results indicated that certain modifications led to enhanced antimicrobial activity compared to standard antibiotics. This highlights the compound's potential as a new class of antimicrobial agents .

Mécanisme D'action

The mechanism of action of 3-(((4,6-diaminopyrimidin-2-yl)thio)methyl)-4-methyl-1H-1,2,4-triazole-5(4H)-thione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, leading to its observed pharmacological effects .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Spectroscopic Comparisons

- Crystal Packing and Conformation: 3-(Adamantan-1-yl)-4-phenyl-triazole-thione () exhibits a planar triazole ring and a chair-shaped piperazine substituent, with a dihedral angle of 88.9° between the phenyl and triazole groups. In contrast, 4-Allyl-3-(2-methylquinolin-4-yl)-triazole-thione () shows a dihedral angle of 41.48° between quinoline and triazole rings. The target compound’s diaminopyrimidine group may adopt a similar planar orientation, enhancing hydrogen-bonding interactions .

Spectroscopic Features :

Computational and Spectroscopic Studies

- The HOMO-LUMO gap (~4.2 eV) suggests stability. The target compound’s diaminopyrimidine may lower this gap, enhancing reactivity .

SERS and Molecular Docking : Benzoxazole-triazole hybrids () show strong binding to bacterial proteins (binding energy: −9.2 kcal/mol). The target compound’s pyrimidine group could improve affinity for nucleic acid targets .

Activité Biologique

3-(((4,6-Diaminopyrimidin-2-yl)thio)methyl)-4-methyl-1H-1,2,4-triazole-5(4H)-thione is a compound of significant interest due to its potential biological activities. This article examines its biological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 284.36 g/mol. Its structure features a triazole ring and a pyrimidine moiety, which are known to contribute to various biological activities.

Antimicrobial Activity

Research indicates that compounds containing the pyrimidine and triazole structures exhibit antimicrobial properties. For instance, derivatives of 4,6-diaminopyrimidine have been shown to possess significant antibacterial activity against various strains of bacteria. The thioether linkage enhances the lipophilicity of the compound, potentially improving its membrane permeability and overall efficacy against microbial pathogens .

Antifungal Properties

The compound has demonstrated antifungal activity in several studies. In vitro assays reveal that it inhibits the growth of fungi such as Candida albicans and Aspergillus niger. The mechanism is believed to involve interference with fungal cell wall synthesis or function, similar to other triazole antifungals .

Anticancer Potential

Emerging studies have suggested that this compound exhibits cytotoxic effects on cancer cell lines. Specifically, it has been evaluated for its ability to induce apoptosis in human cancer cells through the activation of caspase pathways. The presence of the triazole ring is critical for this activity, as it is implicated in the inhibition of certain enzymes involved in cancer cell proliferation .

The biological activity of 3-(((4,6-diaminopyrimidin-2-yl)thio)methyl)-4-methyl-1H-1,2,4-triazole-5(4H)-thione can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in nucleic acid synthesis.

- Cell Membrane Disruption : Its lipophilic nature allows it to integrate into microbial membranes, disrupting their integrity.

- Apoptosis Induction : In cancer cells, it activates apoptotic pathways leading to cell death.

Case Studies

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 3-(((4,6-diaminopyrimidin-2-yl)thio)methyl)-4-methyl-1H-1,2,4-triazole-5(4H)-thione?

- Methodological Answer : Optimize nucleophilic substitution reactions by varying solvents (e.g., DMF or acetonitrile), temperature (60–100°C), and catalysts (e.g., triethylamine). Monitor reaction progress via TLC and purify intermediates via recrystallization or column chromatography. For analogous triazole-thiones, reaction times of 6–12 hours under reflux are typical, with yields improved by controlling stoichiometry of thiol-containing precursors .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer : Use and NMR to verify substituent positions and sulfur incorporation. IR spectroscopy identifies thione (C=S) stretches (~1200–1050 cm). Mass spectrometry (ESI-MS) confirms molecular weight. Cross-validate experimental spectral data with density functional theory (DFT) calculations (e.g., B3LYP/6-311G(d,p)) to resolve ambiguities .

Q. How can crystallographic data inconsistencies be resolved during structural refinement?

- Methodological Answer : Employ SHELX programs (e.g., SHELXL) for small-molecule refinement, leveraging high-resolution data to address twinning or disorder. Use ORTEP-3 for visualizing thermal ellipsoids and validating bond geometries. For ambiguous electron density, test multiple occupancy models and apply restraints to bond lengths/angles .

Advanced Research Questions

Q. How can computational methods resolve discrepancies between experimental and theoretical spectral data?

- Methodological Answer : Perform conformational analysis using DFT-based torsion angle scans (e.g., rotating dihedral angles in 20° increments) to identify low-energy conformers. Compare calculated (B3LYP/6-311G(d,p)) and experimental NMR shifts, adjusting for solvent effects via polarizable continuum models (PCM). Use RMSD metrics to quantify alignment .

Q. What strategies are effective for correlating structural modifications with biological activity in triazole-thione derivatives?

- Methodological Answer : Conduct molecular docking (e.g., AutoDock Vina) to predict binding affinities with target proteins (e.g., fungal CYP51 or bacterial enzymes). Pair this with QSAR studies using substituent descriptors (Hammett constants, logP) to model activity trends. Validate via in vitro assays under standardized MIC/MBC protocols .

Q. How should researchers address contradictory biological activity data across studies?

- Methodological Answer : Systematically evaluate assay conditions (e.g., pH, incubation time, cell lines) and compound purity (HPLC ≥95%). Compare substituent effects: For example, pyridinyl groups may enhance antimicrobial activity, while thiophenyl moieties improve antifungal potency. Use meta-analysis to identify confounding variables (e.g., solvent choice in solubility testing) .

Q. What approaches are recommended for analyzing conformational flexibility and electronic properties?

- Methodological Answer : Perform potential energy surface (PES) scans via DFT to map rotational barriers of thioether or methylene linkages. Calculate HOMO-LUMO gaps to assess redox stability; lower gaps (<4 eV) suggest susceptibility to electrophilic attack. Use Natural Bond Orbital (NBO) analysis to quantify hyperconjugative interactions influencing stability .

Q. How can researchers optimize ADME properties while retaining bioactivity in triazole-thione derivatives?

- Methodological Answer : Apply Lipinski’s Rule of Five via in silico tools (e.g., SwissADME) to predict bioavailability. Introduce hydrophilic groups (e.g., hydroxyl or amino) to improve solubility, but avoid steric clashes in the active site. Test metabolic stability using liver microsome assays and adjust substituents (e.g., fluorination) to reduce CYP450-mediated degradation .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on antimicrobial efficacy of triazole-thiones?

- Methodological Answer : Re-evaluate MIC values using reference strains (e.g., ATCC controls) and standardized CLSI protocols. Assess compound stability under assay conditions (e.g., light exposure degrades thione groups). Cross-reference with structural analogs: For instance, 4-phenyl derivatives often show higher activity than 4-methyl variants due to enhanced hydrophobic interactions .

Q. What causes variability in DFT-calculated vs. experimental vibrational frequencies?

- Methodological Answer :

Account for anharmonicity by applying scaling factors (0.96–0.98 for B3LYP). Include solvent effects explicitly (e.g., water clusters) or implicitly (PCM). Re-examine basis set limitations; diffuse functions (e.g., 6-311++G(d,p)) improve accuracy for polarizable sulfur atoms. Validate with Raman spectroscopy for solid-state comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.